Di-tert-Butylmaleat

Übersicht

Beschreibung

Di-tert-butyl maleate is an organic compound with the chemical formula C12H20O4. It is a colorless liquid that is soluble in organic solvents such as ether and benzene. This compound is commonly used in the production of polymers and resins, and it serves as a key intermediate in various chemical reactions .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Monomer for Polymerization

DTBM serves as a monomer in radical polymerization processes. It can undergo isomerization to produce high-molecular-weight poly(di-tert-butyl fumarate), which has potential applications in materials science due to its unique properties. The polymerization process can be finely tuned to achieve desired molecular weights and functionalities, making DTBM an important compound in developing new materials .

Synthesis of Castor Oil Maleate

DTBM is utilized as a catalyst in the production of castor oil maleate, which is used in healthcare products, synthetic lubricants, and water-soluble paints. A study demonstrated that using di-tert-butyl peroxide (DTBP) as a free radical initiator significantly increased the reaction rate and yield of castor oil maleate. Optimal conditions were identified at 120ºC with a yield of 90.2% within 90 minutes .

Plasticizers

DTBM is employed as a plasticizer in various industrial applications. Its ability to enhance flexibility and durability makes it suitable for use in polyvinyl acetate glues and other polymeric materials. However, the use of DTBM has been associated with allergic reactions, including dermatitis, particularly in occupational settings where exposure levels are higher .

Environmental Applications

Oxygenating Agent for Fuels

Research indicates that DTBM can act as an oxygenating agent for diesel fuels, improving combustion efficiency and reducing emissions. This application aligns with the growing demand for environmentally friendly fuel additives that enhance performance while minimizing environmental impact .

Drug Delivery Systems

In pharmaceutical sciences, DTBM has been investigated for its role in transdermal drug delivery systems. Its incorporation into membrane synthesis has shown promise in achieving controlled drug release profiles, which is critical for developing effective therapeutic agents .

- Dermatitis Cases Linked to DTBM : A study highlighted instances of allergic dermatitis among workers exposed to DTBM-containing products, emphasizing the need for safety measures in industrial settings .

- Polymer Synthesis Optimization : Research demonstrated the optimization of castor oil maleate production using DTBP, showcasing improved yields and reduced reaction times through controlled experimental conditions .

- Fuel Additive Research : Investigations into DTBM's role as an oxygenating agent revealed its potential to enhance diesel fuel performance while reducing harmful emissions, contributing to cleaner energy solutions .

Wirkmechanismus

Target of Action

Di-tert-butyl maleate is a type of malonic ester . The active methylene group in the malonic ester molecule can easily react with other groups, making it a key intermediate in the synthesis of various fine chemicals such as pharmaceuticals, pesticides, dyes, and fragrances .

Mode of Action

The mode of action of Di-tert-butyl maleate primarily involves reactions such as alkylation, hydroxyalkylation, and amide formation . These reactions occur due to the reactivity of the hydrogen atom on the active methylene group in the malonic ester molecule .

Biochemical Pathways

Given its reactivity, it is likely involved in various biochemical reactions and pathways, particularly those involving alkylation, hydroxyalkylation, and amide formation .

Result of Action

The result of Di-tert-butyl maleate’s action is the formation of various fine chemicals, including pharmaceuticals, pesticides, dyes, and fragrances . The exact molecular and cellular effects would depend on the specific chemical compounds that are synthesized using Di-tert-butyl maleate as an intermediate.

Action Environment

The action of Di-tert-butyl maleate can be influenced by various environmental factors. For instance, the reaction of Di-tert-butyl maleate with other groups typically occurs under the presence of an acid catalyst, at appropriate temperatures and pressures . Additionally, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

Vorbereitungsmethoden

Di-tert-butyl maleate is typically synthesized through the reaction of tert-butanol with maleic acid. The reaction is usually carried out in the presence of an acid catalyst under controlled temperature and pressure conditions . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and yield of the compound.

Analyse Chemischer Reaktionen

Di-tert-butyl maleate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: Di-tert-butyl maleate can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Polymerization: It is prone to polymerization, especially under light exposure, forming polymers and resins.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Di-tert-butyl maleate can be compared with other similar compounds such as:

Di-tert-butyl malonate: Both compounds have similar structures but differ in their reactivity and applications.

Dibutyl maleate: This compound is similar in structure but has different physical properties and uses.

Di-tert-butyl acetylenedicarboxylate: Another related compound with distinct chemical behavior and applications

Di-tert-butyl maleate stands out due to its unique combination of reactivity and versatility in various applications.

Biologische Aktivität

Di-tert-butyl maleate (DTBM) is an ester derivative of maleic acid, known for its applications in various industrial processes, including as a plasticizer and in polymer synthesis. This article examines the biological activity of DTBM, focusing on its immunological effects, potential toxicity, and applications in biomedical fields.

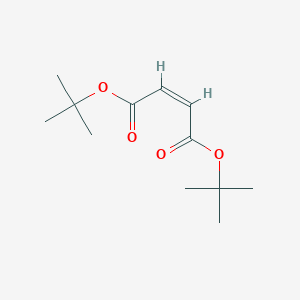

Chemical Structure and Properties

Di-tert-butyl maleate is characterized by the following chemical structure:

- Chemical Formula : CHO

- Molecular Weight : 230.31 g/mol

- CAS Number : 18305-60-7

DTBM is synthesized through the esterification of maleic anhydride with tert-butanol. Its unique structure contributes to its reactivity and biological interactions.

Immunological Effects

Research indicates that di-tert-butyl maleate exhibits significant immunomodulatory properties. A study demonstrated that DTBM enhances contact hypersensitivity responses in mouse models. When BALB/c mice were sensitized with fluorescein isothiocyanate (FITC) in the presence of DTBM, a marked increase in ear swelling was observed compared to controls, indicating an enhanced immune response .

Mechanism of Action :

- The adjuvant effect of DTBM appears to be related to the polarization of T helper cell responses, particularly promoting Th2-type responses. This was evidenced by increased production of cytokines such as IL-4 and IFN-γ in draining lymph nodes following sensitization with FITC .

Toxicity and Safety Profile

While DTBM shows promising biological activity, its safety profile warrants attention. Exposure to di-tert-butyl maleate has been associated with dermatitis in humans, highlighting its potential as a skin sensitizer . Toxicological assessments are crucial for understanding the implications of DTBM use in consumer products.

Industrial Applications

Di-tert-butyl maleate is primarily utilized as:

- A plasticizer in various materials.

- A monomer in polymer synthesis.

- An additive in coatings and adhesives.

Biomedical Applications

The unique properties of DTBM make it a candidate for biomedical applications:

- Drug Delivery Systems : Its ability to enhance immune responses may be leveraged in vaccine formulations.

- Biodegradable Polymers : Research into castor oil maleate, which can be produced using DTBM, indicates potential uses in creating biodegradable materials for medical applications .

Case Studies

- Contact Hypersensitivity Study :

- Production Efficiency Study :

Summary Table of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | CHO |

| Immunological Effects | Enhances Th2-type responses |

| Toxicity | Associated with dermatitis |

| Industrial Uses | Plasticizers, monomers for polymers |

| Biomedical Potential | Drug delivery systems, biodegradable polymers |

Eigenschaften

IUPAC Name |

ditert-butyl (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVGHYYKWDQHFV-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C\C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880692 | |

| Record name | maleic acid, di-t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7633-38-7, 18305-60-7 | |

| Record name | NSC134487 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | maleic acid, di-t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the monomer-isomerization polymerization of DtBM?

A1: This method allows for the synthesis of high molecular weight poly(tert-butoxycarbonylmethylene), structurally similar to the polymer derived from di-tert-butyl fumarate. [] The polymerization occurs through a mechanism where DtBM isomerizes to di-tert-butyl fumarate in the presence of morpholine, which then readily undergoes radical polymerization.

Q2: What are the potential applications of polymers derived from di-tert-butyl maleate?

A2: The poly(tert-butoxycarbonylmethylene) produced from DtBM can be pyrolyzed at 180°C to yield high molecular weight poly(fumaric acid). [] Poly(fumaric acid) is a biodegradable polymer with potential applications in biomedicine and drug delivery due to its biocompatibility and non-toxicity. [] Additionally, di-tert-butyl maleate can be used to functionalize polymers like poly(methyl methacrylate) and polystyrene with a terminal anhydride group, enabling further modification and conjugation reactions for various applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.